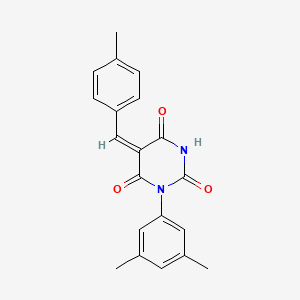
3-(2-naphthyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ナフチル)-2-(4-ニトロフェニル)キナゾリン-4(3H)-オンは、キナゾリンオンファミリーに属する複雑な有機化合物です。この化合物は、ナフチル基、ニトロフェニル基、およびキナゾリンオンコアを含む独自の構造によって特徴付けられます。
準備方法
3-(2-ナフチル)-2-(4-ニトロフェニル)キナゾリン-4(3H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、次の手順が含まれます。
キナゾリンオンコアの形成: この手順には、適切な前駆体の環化によりキナゾリンオン構造を形成することが含まれます。
ナフチル基の導入: ナフチル基は、フリーデル・クラフツアシル化反応によって導入されます。
ニトロ化: ニトロフェニル基は、通常、硝酸と硫酸を試薬として使用するニトロ化反応によって導入されます。
工業生産方法には、収率と純度を高めるためのこれらの手順の最適化、および反応効率を高めるための触媒の使用が含まれる場合があります。
化学反応の分析
3-(2-ナフチル)-2-(4-ニトロフェニル)キナゾリン-4(3H)-オンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素ガスを触媒の存在下で使用する試薬を使用して実行できます。
置換: この化合物は、使用される反応条件や試薬に応じて、求電子置換反応または求核置換反応を起こす可能性があります。
これらの反応で一般的に使用される試薬や条件には、酸、塩基、ジクロロメタンやエタノールなどの溶媒、パラジウムや白金などの触媒が含まれます。これらの反応から生成される主要な生成物は、特定の反応経路や条件によって異なります。
科学研究における用途
3-(2-ナフチル)-2-(4-ニトロフェニル)キナゾリン-4(3H)-オンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性、抗がん性、および抗炎症性などの潜在的な生物学的活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進められています。
産業: 新規材料の開発や、染料や顔料の合成の前駆体として使用されます。
科学的研究の応用
3-(NAPHTHALEN-2-YL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
3-(2-ナフチル)-2-(4-ニトロフェニル)キナゾリン-4(3H)-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、生物系では、特定の酵素や受容体を阻害し、観察される生物学的効果につながる可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
3-(2-ナフチル)-2-(4-ニトロフェニル)キナゾリン-4(3H)-オンは、次のような他の類似化合物と比較できます。
2-(4-ニトロフェニル)キナゾリン-4(3H)-オン: ナフチル基を欠いており、化学的および生物学的特性が異なる可能性があります。
3-(2-ナフチル)キナゾリン-4(3H)-オン: ニトロフェニル基を欠いており、反応性と用途に影響を与える可能性があります。
2-(4-アミノフェニル)キナゾリン-4(3H)-オン:
3-(2-ナフチル)-2-(4-ニトロフェニル)キナゾリン-4(3H)-オンの独自性は、特定の官能基の組み合わせにあるため、化学的および生物学的特性が異なります。
特性
分子式 |
C24H15N3O3 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
3-naphthalen-2-yl-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H15N3O3/c28-24-21-7-3-4-8-22(21)25-23(17-10-12-19(13-11-17)27(29)30)26(24)20-14-9-16-5-1-2-6-18(16)15-20/h1-15H |
InChIキー |
XICPQHARMYVWJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)
![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)


![6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)
